BENGHE Foundational & Exploratory

Check Availability & Pricing

De-O-Methyllasiodiplodin: A Fungal Secondary
Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: De-O-Methyllasiodiplodin

Cat. No.: B158290

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide, is a fascinating fungal secondary
metabolite first identified from Lasiodiplodia theobromae. This technical guide provides a
comprehensive overview of DML, focusing on its biological activities, mechanisms of action,
and relevant experimental data. DML has garnered significant attention for its potent biological
activities, including its role as a mineralocorticoid receptor (MR) antagonist, an inhibitor of
pancreatic lipase, and an anti-inflammatory agent. This document consolidates quantitative
bioactivity data, detailed experimental protocols, and visual representations of its molecular
interactions and biosynthetic origins to serve as a valuable resource for researchers in natural
product chemistry, pharmacology, and drug discovery.

Introduction

De-O-Methyllasiodiplodin (DML) is a 12-membered resorcylic acid lactone, a class of
polyketide natural products. It was first isolated from the fungus Lasiodiplodia theobromae and
has since been identified in other natural sources, including the marine plant Cerbera
manghas. DML is structurally similar to lasiodiplodin, differing by the absence of a methyl group
on one of the phenolic hydroxyls. This seemingly minor structural difference contributes to its
distinct biological profile.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b158290?utm_src=pdf-interest
https://www.benchchem.com/product/b158290?utm_src=pdf-body
https://www.benchchem.com/product/b158290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Recent research has highlighted the therapeutic potential of DML, particularly in the context of
metabolic and inflammatory diseases. Its ability to antagonize the mineralocorticoid receptor
(MR) suggests applications in cardiovascular and renal diseases. Furthermore, its inhibitory
effect on pancreatic lipase presents a potential avenue for anti-obesity therapies. This guide
aims to provide a detailed technical overview of DML, consolidating the current scientific
knowledge to facilitate further research and development.

Physicochemical Properties

Property Value Reference
Molecular Formula C16H2204

Molecular Weight 278.34 g/mol

Appearance Colorless crystalline compound

(4S)-14,16-dihydroxy-4-methyl-
IUPAC Name 3-oxabicyclo[10.4.0]hexadeca-
1(12),13,15-trien-2-one

PubChem CID 14562695

Biological Activities and Quantitative Data

De-O-Methyllasiodiplodin exhibits a range of biological activities, with significant potential in
several therapeutic areas. The following tables summarize the key quantitative data associated
with its bioactivities.

Mineralocorticoid Receptor (MR) Antagonism

While the precise ICso value for De-O-Methyllasiodiplodin is not explicitly available in the
reviewed literature, analogs of (R)-de-O-methyllasiodiplodin have demonstrated potent
antagonistic activity against the mineralocorticoid receptor.[1]
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Compound Target ICs0 (M) Assay System
Mineralocorticoid Cell-based

Analog 18a 0.58 o
Receptor transactivation assay
Mineralocorticoid Cell-based

Analog 18b 1.11 o
Receptor transactivation assay
Mineralocorticoid N Cell-based

Analog 18c Not specified o
Receptor transactivation assay

Note: The structures of analogs 18a, 18b, and 18c are modifications of the DML scaffold,
highlighting the potential for potent MR antagonism within this chemical class.

Anti-inflammatory Activity

DML has been shown to significantly reduce the expression of pro-inflammatory genes in cell-
based assays.[2]
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Concentration

Gene Cell Line Treatment Result
(uM)
Significantl
H202 or g y
MCP-1 3T3-L1, HepG2 10 reduced mRNA
Aldosterone
levels
Significantl
H20:2 or g y
TNF-a 3T3-L1, HepG2 10 reduced mRNA
Aldosterone
levels
Significantl
H20:2 or g y
IL-6 3T3-L1, HepG2 10 reduced mRNA
Aldosterone
levels
Significantly
p47 (NADPH H20: or
) ) 3T3-L1, HepG2 10 reduced mRNA
oxidase subunit) Aldosterone
levels
Significantl
H20:2 or g y
PU.1 3T3-L1, HepG2 10 reduced mRNA
Aldosterone

levels

Pancreatic Lipase Inhibition

DML has been identified as a potential inhibitor of pancreatic lipase.

Compound Target ICs0 (M) Assay System

De-O-
Methyllasiodiplodin

o In vitro enzymatic
Pancreatic Lipase 4.5
assay

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of De-O-
Methyllasiodiplodin.
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Isolation and Purification of De-O-Methyllasiodiplodin
from Lasiodiplodia theobromae

This protocol is a generalized procedure based on common fungal metabolite isolation
techniques, as a specific detailed protocol for DML was not found in the provided search
results.

¢ Fermentation:

o Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of
Lasiodiplodia theobromae.

o Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper
aeration.

e Extraction:

[¢]

Separate the mycelium from the culture broth by filtration.

Extract the culture broth three times with an equal volume of ethyl acetate.

o

o

Dry the mycelium, grind it to a powder, and extract it with methanol or ethyl acetate.

o

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain
a crude extract.

e Purification:

o Subiject the crude extract to column chromatography on silica gel, eluting with a gradient
of n-hexane and ethyl acetate.

o Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing
the compound of interest.

o Further purify the combined fractions using preparative high-performance liquid
chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient
of methanol and water) to yield pure De-O-Methyllasiodiplodin.
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Characterization of De-O-Methyllasiodiplodin

The following are the expected characterization data for DML. Complete spectral data was not
available in the search results.

e 1H NMR (CDCIs, 500 MHz): Expected signals would include aromatic protons, a methine
proton adjacent to the ester oxygen, and a series of methylene protons corresponding to the
macrocyclic ring.

e 13C NMR (CDCls, 125 MHz): Expected signals would include those for the ester carbonyl,
aromatic carbons (including hydroxyl-bearing carbons), and aliphatic carbons of the
macrocyclic ring.

e Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated
molecule [M+H]* would be approximately m/z 279.1591.

Mineralocorticoid Receptor Antagonist Assay (Cell-
based Transactivation Assay)

e Cell Culture and Transfection:
o Culture a suitable cell line (e.g., HEK293T or CHO-K1) in appropriate media.

o Co-transfect the cells with a plasmid encoding the human mineralocorticoid receptor and a
reporter plasmid containing a luciferase gene under the control of an MR-responsive
promoter.

e Compound Treatment:

o Treat the transfected cells with a fixed concentration of aldosterone (the MR agonist) and
varying concentrations of De-O-Methyllasiodiplodin or a vehicle control.

e Luciferase Assay:

o After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a
luminometer.

o Data Analysis:
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o Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each
concentration of DML.

o Determine the ICso value by plotting the percentage of inhibition against the log of the
DML concentration and fitting the data to a dose-response curve.

Anti-inflammatory Gene Expression Analysis
(Quantitative RT-PCR)

e Cell Culture and Treatment:
o Culture 3T3-L1 or HepG2 cells in appropriate media.

o Induce an inflammatory response by treating the cells with H202 (e.g., 200 uM) or
aldosterone (e.g., 10 nM) in the presence or absence of De-O-Methyllasiodiplodin (e.g.,
10 uM) for 24 hours.

e RNA Extraction and cDNA Synthesis:
o Isolate total RNA from the cells using a suitable RNA extraction Kit.

o Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse
transcriptase enzyme.

e Quantitative PCR (qPCR):

o Perform gPCR using specific primers for the target genes (MCP-1, TNF-a, IL-6, p47,
PU.1) and a housekeeping gene (e.g., GAPDH) for normalization.

o Use a gPCR instrument to amplify and quantify the cDNA.
o Data Analysis:

o Calculate the relative gene expression using the AACt method, comparing the expression
levels in DML-treated cells to the control group.

Pancreatic Lipase Inhibition Assay
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Enzyme and Substrate Preparation:
o Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCI, pH 8.0).

o Prepare a substrate solution of p-nitrophenyl butyrate (opNPB) in the same buffer
containing a small amount of a solubilizing agent like Triton X-100.

Inhibition Assay:

o Pre-incubate the pancreatic lipase solution with varying concentrations of De-O-
Methyllasiodiplodin or a vehicle control for 10-15 minutes at 37°C.

o Initiate the reaction by adding the pNPB substrate solution.

Measurement of Activity:

o Monitor the increase in absorbance at 405 nm over time, which corresponds to the release
of p-nitrophenol.

Data Analysis:
o Calculate the initial reaction velocity for each concentration of DML.

o Determine the percentage of inhibition and calculate the ICso value by plotting the
percentage of inhibition against the log of the DML concentration.

Signaling Pathways and Biosynthesis
Mineralocorticoid Receptor (MR) Signaling Pathway and
Inhibition by DML

De-O-Methyllasiodiplodin acts as an antagonist of the mineralocorticoid receptor. In its active
state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes,
and binds to hormone response elements (HREs) on the DNA. This leads to the recruitment of
coactivators and the transcription of target genes involved in sodium and water retention, as
well as pro-inflammatory and fibrotic processes. By binding to the MR, DML likely induces a
conformational change that prevents the binding of aldosterone or the recruitment of
coactivators, thereby inhibiting the downstream signaling cascade.
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Click to download full resolution via product page

MR signaling inhibition by DML.

Proposed Biosynthetic Pathway of Lasiodiplodin (and
De-O-Methyllasiodiplodin)

The biosynthesis of lasiodiplodin, and by extension De-O-Methyllasiodiplodin, is proposed to
follow the polyketide pathway. This pathway involves the sequential condensation of acetate
units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then
undergoes a series of modifications, including reductions and cyclization, to form the final
macrolide structure. The demethylation of lasiodiplodin would then yield De-O-
Methyllasiodiplodin.
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Proposed biosynthesis of DML.

Conclusion

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b158290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

De-O-Methyllasiodiplodin is a fungal secondary metabolite with a compelling profile of
biological activities that warrant further investigation for its therapeutic potential. Its
demonstrated antagonism of the mineralocorticoid receptor, coupled with its anti-inflammatory
and pancreatic lipase inhibitory effects, positions it as a promising lead compound for the
development of novel treatments for a range of diseases. This technical guide provides a
foundational resource for researchers, consolidating key data and methodologies to aid in the
advancement of our understanding and application of this remarkable natural product. Future
research should focus on elucidating the precise molecular interactions of DML with its targets,
optimizing its structure for enhanced potency and selectivity, and conducting preclinical and
clinical studies to evaluate its efficacy and safety in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

